molecular formula C19H22BClO2 B1472978 2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1870804-20-8

2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1472978
CAS RN: 1870804-20-8
M. Wt: 328.6 g/mol
InChI Key: UUCVWRYFTNFIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-4-4,4,5,5-TMD) is a dioxaborolane compound that has been used in a variety of scientific research applications. It is a relatively new compound, having only been synthesized in the early 1990s. The compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biocatalytic processes, and as an inhibitor of enzymes. In addition, 2-4-4,4,5,5-TMD has been studied as a potential therapeutic agent for various diseases and disorders.

Scientific Research Applications

Comprehensive Analysis of 2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Pharmaceutical Research

This compound could be used as an intermediate in the synthesis of various pharmaceutical drugs due to the presence of a boronic ester group which is often involved in cross-coupling reactions to create complex organic structures. For example, it could be involved in the synthesis of antiallergic drugs like Cetirizine .

Antimicrobial Activity

Compounds with chlorophenyl groups have been shown to exhibit antimicrobial activity . This compound could be explored for its potential use as an antimicrobial agent against a variety of pathogens.

Antiviral Research

Similarly, chlorophenyl derivatives have been investigated for their antiviral properties . This compound might be a candidate for developing new antiviral drugs.

Blood Pressure Regulation

Chlorophenyl-containing compounds have been studied for their effects on blood pressure . This compound could be part of research into new treatments for hypertension or cardiovascular diseases.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO2/c1-18(2)19(3,4)23-20(22-18)16-9-5-14(6-10-16)13-15-7-11-17(21)12-8-15/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCVWRYFTNFIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.